Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl-

Thermal Stability Volatility Procurement Handling

Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- (CAS 3562-26-3) is a synthetic biphenyl ether derivative featuring a tertiary N,N-diethylaminoethoxy side chain attached to a 3,5-dichloro-2-biphenylyl scaffold. The compound is classified as a substituted 2-dialkylaminoalkylbiphenyl derivative, a chemical series historically investigated for pharmacological activities including antiarrhythmic, antidepressant, and antihistaminic effects.

Molecular Formula C18H21Cl2NO
Molecular Weight 338.3 g/mol
CAS No. 3562-26-3
Cat. No. B12673899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl-
CAS3562-26-3
Molecular FormulaC18H21Cl2NO
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=C(C(=CC(=C1)Cl)Cl)C2=CC=CC=C2
InChIInChI=1S/C18H21Cl2NO/c1-3-21(4-2)10-11-22-17-13-15(19)12-16(20)18(17)14-8-6-5-7-9-14/h5-9,12-13H,3-4,10-11H2,1-2H3
InChIKeyKIHRUJTXBYVSAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- (CAS 3562-26-3): Chemical Identity and Core Features


Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- (CAS 3562-26-3) is a synthetic biphenyl ether derivative featuring a tertiary N,N-diethylaminoethoxy side chain attached to a 3,5-dichloro-2-biphenylyl scaffold . The compound is classified as a substituted 2-dialkylaminoalkylbiphenyl derivative, a chemical series historically investigated for pharmacological activities including antiarrhythmic, antidepressant, and antihistaminic effects . Its unique combination of dichloro substitution pattern and the β-diethylaminoethyl ether linkage distinguishes it from simpler biphenyl analogs and positions it as a chemical probe of interest to both academic pharmacology research and industrial reference standard procurement.

Why Generic Substitution Fails: Critical Structural Determinants of Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- Performance


Generic substitution among biphenyl ethers is unreliable because subtle variations in chlorine position, ether linkage length, and terminal amine substitution profoundly alter lipophilicity, target binding, and metabolic stability. The 3,5-dichloro-2-biphenylyl pattern of CAS 3562-26-3 is a specific regioisomer whose inter-ring dihedral angle and electronic distribution differ measurably from 2,4-, 2,6-, or 4,4′-dichlorobiphenyl analogs, directly impacting molecular planarity and biological target engagement . Moreover, the N,N-diethyl tertiary amine confers distinct pharmacokinetic properties compared to primary (CAS 1422-18-0) or dimethylamino variants, rendering simple molar equivalence in procurement scientifically invalid. Evidence of these differentiation points is provided below.

Quantitative Differentiation Evidence for Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- vs. Closest Analogs


Thermal Stability and Volatility: Boiling Point of Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- vs. Des-Diethyl Primary Amine Analog

The target compound exhibits a boiling point of 416.9 ± 45.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 1.0 mmHg at 25 °C, indicating low volatility and suitability for handling under ambient conditions without specialized containment . The des-diethyl primary amine analog (2-[(3,5-dichlorobiphenyl-2-yl)oxy]ethanamine, CAS 1422-18-0) has a lower molecular weight (282.17 g/mol vs. 338.27 g/mol) and is expected to have a lower boiling point and higher volatility, although direct experimental boiling point data for the comparator is not available in the public domain.

Thermal Stability Volatility Procurement Handling

Lipophilicity Control: Calculated logP of Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- vs. Primary Amine Analog

The N,N-diethyl substitution increases calculated logP (ClogP) by approximately 1.8-2.2 log units relative to the primary amine analog (CAS 1422-18-0), as estimated by fragment-based algorithms (e.g., Crippen, Viswanadhan). Target compound ClogP ≈ 5.2–5.8; primary amine analog ClogP ≈ 3.2–3.6 . This shift places the target compound in an optimal lipophilicity range for blood-brain barrier penetration, whereas the primary amine is too polar for CNS applications.

Lipophilicity Membrane Permeability ADME

Pharmacological Precedent: Documented Bioactivity of the β-Diethylaminoethyl Biphenyl Ether Series

The 1965 study by Petit et al. characterized a series of β-diethylaminoethyl biphenyl ethers, including compounds structurally analogous to CAS 3562-26-3, and reported quantitative antiarrhythmic and antihistaminic activities in isolated tissue preparations and whole-animal models . While the published numerical data require extraction from the full text, this body of work provides a validated pharmacological baseline that the primary amine analog (CAS 1422-18-0) lacks entirely. The absence of any peer-reviewed bioactivity data for the primary amine comparator constitutes a critical differentiation for researchers seeking a compound with documented pharmacodynamic effects.

Pharmacology In Vivo Activity Historical Data

Optimal Application Scenarios for Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- (CAS 3562-26-3)


Pharmacological Tool Compound for Biphenyl Ether Structure-Activity Relationship (SAR) Studies

In SAR investigations of the β-diethylaminoethyl biphenyl ether chemotype, CAS 3562-26-3 serves as a key reference compound whose 3,5-dichloro-2-phenyl substitution pattern and tertiary amine have established pharmacological activity . Researchers comparing this compound with its primary amine analog (CAS 1422-18-0) can directly attribute differences in lipophilicity, target engagement, and in vivo efficacy to the N,N-diethyl moiety, enabling rational lead optimization.

Reference Standard for Analytical Method Development (HPLC/GC-MS)

The well-defined boiling point (416.9 °C) and low vapor pressure of CAS 3562-26-3 make it a suitable non-volatile reference standard for calibrating GC-MS or HPLC methods aimed at detecting chlorinated biphenyl ether metabolites in environmental or biological matrices . Its thermal stability simplifies sample preparation compared to more volatile analogs.

Probe for CNS Drug Discovery Screening Panels

Owing to its calculated logP in the 5–6 range, which is favorable for blood-brain barrier penetration, CAS 3562-26-3 is a candidate for inclusion in CNS-focused compound libraries . Procurement of this specific compound, rather than the less lipophilic primary amine analog, ensures that the screening library faithfully represents the lipophilic space occupied by neuroactive biphenyl ethers.

Inter-Laboratory Proficiency Testing Standard

The compound's CAS registry number (3562-26-3) and established literature reference (Petit et al. 1965) provide unambiguous identification for inter-laboratory proficiency testing programs. The availability of a historical pharmacological dataset makes it more valuable as a consensus standard than obscure analogs lacking published data .

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